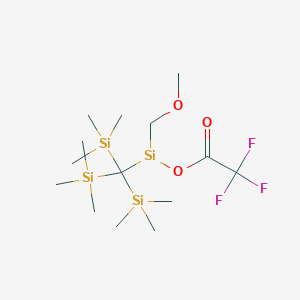
CID 78069438
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 78069438 is a chemical entity with significant interest in various scientific fields
Méthodes De Préparation
The synthesis of CID 78069438 involves specific synthetic routes and reaction conditions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for the synthesis of this compound typically involve controlled temperature, pressure, and pH levels. These conditions are optimized to ensure the highest yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to be cost-effective and environmentally friendly, ensuring the sustainable production of the compound.
Analyse Des Réactions Chimiques
CID 78069438 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions. The major products formed from this reaction depend on the nature of the oxidizing agent and the reaction conditions.
Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides. The products formed from these reactions are influenced by the choice of reducing agent and reaction conditions.
Substitution: Substitution reactions involving this compound can occur under various conditions, leading to the formation of different products. Common reagents used in these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
CID 78069438 has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It is also used in the development of new drugs and therapies.
Medicine: The compound has potential applications in medicine, particularly in the treatment of certain diseases and conditions. It is being investigated for its therapeutic properties and potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in manufacturing processes.
Mécanisme D'action
The mechanism of action of CID 78069438 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C14H32F3O3Si4 |
|---|---|
Poids moléculaire |
417.74 g/mol |
InChI |
InChI=1S/C14H32F3O3Si4/c1-19-11-21(20-12(18)13(15,16)17)14(22(2,3)4,23(5,6)7)24(8,9)10/h11H2,1-10H3 |
Clé InChI |
QVUNMWPGIMWCMH-UHFFFAOYSA-N |
SMILES canonique |
COC[Si](C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


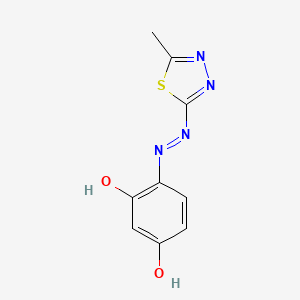

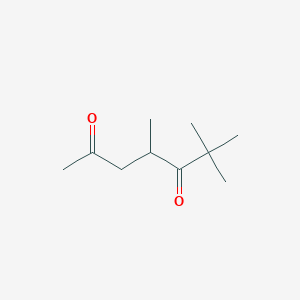
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
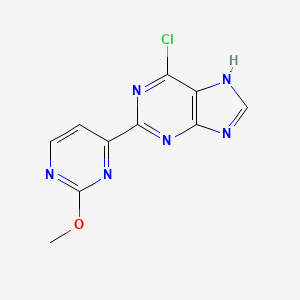
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
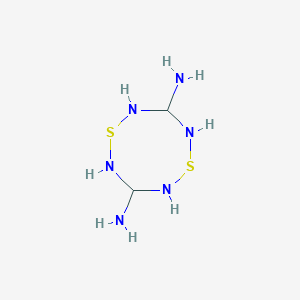
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)


![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
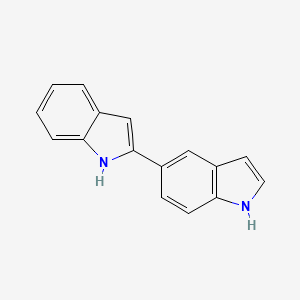
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
